[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride
Description
Properties
IUPAC Name |
(5-pyridin-3-ylpyridin-3-yl)methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.3ClH/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10;;;/h1-4,6-8H,5,12H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRSVOHKUBJGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridin]-5-ylmethanamine trihydrochloride typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine, which yields 3,3’-bipyridine . This intermediate can then be further functionalized to introduce the methanamine group, followed by conversion to the trihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridin]-5-ylmethanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Coordination Chemistry
- Ligand Formation : [3,3'-Bipyridin]-5-ylmethanamine trihydrochloride serves as a ligand in coordination chemistry. It forms complexes with transition metals, which can be utilized in various reactions and material synthesis .
- Catalytic Applications : The ability to coordinate with metals enhances the reactivity of metal centers, making this compound useful in catalytic cycles for organic transformations .
Biological Studies
- Metal Ion Transport : The compound plays a role in studies involving metal ion transport and binding within biological systems. This is particularly relevant in understanding how metal ions influence enzymatic activity and cellular functions .
- Pharmaceutical Development : Research indicates potential applications in drug development, particularly concerning conditions influenced by metal ion interactions. It may contribute to the design of therapeutics targeting diseases where metal ion homeostasis is disrupted .
Material Science
- Development of New Materials : The compound's coordination properties can be harnessed to develop new materials, including sensors and catalysts. Its ability to interact with metal ions allows for the creation of advanced materials with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of [3,3’-Bipyridin]-5-ylmethanamine trihydrochloride involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:
Metal Ion Transport: The compound can facilitate the transport of metal ions across membranes.
Catalysis: It can act as a ligand in catalytic cycles, enhancing the reactivity of metal centers.
Biological Pathways: In biological systems, it may interact with enzymes and proteins that require metal ions for their activity.
Comparison with Similar Compounds
Research Implications and Limitations
The provided evidence highlights structural and synthetic distinctions but lacks direct data on this compound’s applications. Further studies are needed to explore its:
- Coordination Chemistry : Efficacy as a ligand for transition metals (e.g., Ru or Ir complexes for catalysis).
- Biological Activity: Potential as a kinase inhibitor or receptor modulator, leveraging the methanamine group.
- Comparative Stability : Degradation kinetics of trihydrochloride vs. dihydrochloride salts under physiological conditions.
Limitations : The absence of direct pharmacological or spectroscopic data for the target compound necessitates caution in extrapolating findings from structurally related analogs.
Biological Activity
[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride, with the CAS number 2172583-23-0, is a compound that has garnered interest in various fields of biological research. Its unique structural features allow it to interact with specific biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
The compound is characterized by its bipyridine structure, which contributes to its biological activity. The presence of amine groups enhances its interaction with various receptors and enzymes.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12Cl3N2 |
| Molecular Weight | 295.58 g/mol |
| Solubility | Soluble in water |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Studies indicate that it may act as a ligand for G-protein-coupled receptors (GPCRs), particularly those involved in serotonergic signaling pathways.
- Serotonin Receptors : The compound has shown potential as a modulator of serotonin receptors, particularly the 5-HT1A receptor. Activation of this receptor can influence mood and anxiety levels, indicating possible applications in treating depression and anxiety disorders .
- Enzyme Interaction : The bipyridine structure allows for interactions with various enzymes, potentially influencing metabolic pathways associated with neurotransmitter synthesis.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
- Antidepressant Effects : A study demonstrated that compounds similar to [3,3'-Bipyridin]-5-ylmethanamine can exhibit antidepressant-like effects in animal models through modulation of serotonergic pathways .
- Neuroprotective Properties : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
Case Studies
Several case studies have explored the effects of this compound:
-
Case Study 1: Anxiety Reduction
In a controlled trial involving rodents, administration of the compound resulted in a significant decrease in anxiety-like behaviors as assessed by the elevated plus maze test. This suggests its potential utility in treating anxiety disorders. -
Case Study 2: Neuroprotection in Parkinson's Disease
Another study investigated the neuroprotective effects of the compound on dopaminergic neurons in a model of Parkinson's disease. Results indicated reduced dopaminergic cell death and improved motor function in treated subjects compared to controls.
Research Findings Summary
Research findings regarding the biological activity of this compound can be summarized as follows:
Q & A
Q. What are the recommended safety protocols for handling [3,3'-Bipyridin]-5-ylmethanamine trihydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated during weighing or synthesis .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks, as bipyridine derivatives may cause respiratory irritation .
- Waste Disposal: Segregate chemical waste into inert solid/liquid containers. Consult institutional guidelines for hazardous organic amine disposal .
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton environments and carbon backbone consistency. Compare peaks to reference spectra of analogous bipyridinium compounds .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. A retention time shift may indicate residual solvents or degradation products .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can validate the molecular ion peak (m/z = [M+H]) and detect chloride counterions .
- Data Validation: Cross-reference results with computational models (e.g., PubChem-derived spectral predictions) to resolve ambiguities .
Advanced Research Questions
Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- Variables: Test stability across pH 2–10 (using buffered solutions) and temperatures (4°C, 25°C, 40°C) over 1–30 days .
- Control Groups: Include inert storage conditions (argon atmosphere, desiccated) to isolate degradation pathways .
- Sampling Intervals: Collect time-point samples for HPLC and NMR to track decomposition kinetics.
- Data Analysis:
Q. Table 1: Key Parameters for Stability Studies
| Variable | Test Range | Analytical Method |
|---|---|---|
| pH | 2, 4, 7, 10 | HPLC |
| Temperature | 4°C, 25°C, 40°C | NMR |
| Time | 1, 7, 14, 30 days | Mass Loss (%) |
Q. How can contradictory data on the compound’s pharmacological activity be resolved?
Methodological Answer:
- Root-Cause Analysis:
- Comparative Frameworks:
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Multi-Omics Integration:
- Computational Modeling:
- Use molecular docking (AutoDock Vina) to predict interactions with putative targets like nicotinic acetylcholine receptors .
- Cross-validate with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
Methodological Answer:
- Standardized Protocols:
- Error Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
